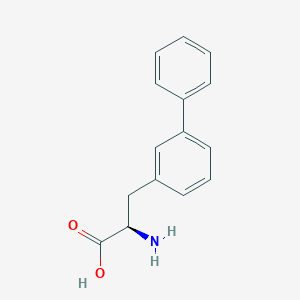

(R)-2-Amino-3-biphenyl-3-yl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-Amino-3-biphenyl-3-yl-propionic acid is an organic compound that belongs to the class of amino acids It features a biphenyl group attached to the alpha carbon of the amino acid structure, making it unique among amino acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:

Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

Amino Acid Formation: The biphenyl group is then introduced to the alpha carbon of the amino acid backbone through a series of reactions, including protection and deprotection of functional groups, and amination reactions.

Industrial Production Methods

Industrial production of ®-2-Amino-3-biphenyl-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired ®-enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-2-Amino-3-biphenyl-3-yl-propionic acid can undergo oxidation reactions, typically at the amino group or the biphenyl moiety.

Reduction: Reduction reactions can be performed on the carboxyl group to form alcohol derivatives.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Oxidized derivatives of the amino group or biphenyl moiety.

Reduction: Alcohol derivatives of the carboxyl group.

Substitution: Functionalized biphenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

(R)-2-Amino-3-biphenyl-3-yl-propionic acid is part of a class of compounds that have been investigated for their anticancer properties. Notably, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that certain analogs demonstrate selective growth inhibition in melanoma and prostate cancer cells, with IC50 values indicating potent activity against these malignancies .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Type | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 1a | Melanoma | 0.13 | 11.3 |

| 1b | Prostate Cancer | 0.17 | 9.4 |

Neuroprotective Effects

In addition to its anticancer potential, this compound has been explored for neuroprotective effects. Research suggests that compounds with biphenyl structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps, including the functionalization of biphenyl derivatives to enhance their biological activity. Recent methodologies have focused on optimizing the synthesis process to improve yields and reduce environmental impact .

Table 2: Synthetic Pathways for this compound

| Step Description | Conditions | Yield (%) |

|---|---|---|

| Aryl halide coupling with amines | Reflux in organic solvents | 85 |

| Protection of amino groups | Use of Boc or Fmoc | Varied |

| Deprotection and purification | Acidic conditions | 90 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular pathways. For example, its derivatives may inhibit certain kinases or affect apoptosis pathways in cancer cells, leading to increased cell death .

Potential in Drug Development

Given its diverse biological activities, this compound holds promise as a lead compound for drug development. Its structural features allow for modifications that can enhance efficacy and selectivity against target diseases. The exploration of its derivatives is ongoing, with the aim of developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-biphenyl-3-yl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Phenylalanine: An essential amino acid with a single phenyl group.

Tyrosine: An amino acid with a phenol group attached to the benzene ring.

Tryptophan: An amino acid with an indole group.

Uniqueness

®-2-Amino-3-biphenyl-3-yl-propionic acid is unique due to the presence of a biphenyl group, which provides additional aromaticity and potential for π-π interactions. This distinguishes it from other amino acids and allows for unique applications in various fields.

Actividad Biológica

(R)-2-Amino-3-biphenyl-3-yl-propionic acid, also known as a chiral amino acid, has garnered attention in the field of neuropharmacology due to its unique structural properties and potential biological activities. This compound, characterized by its biphenyl side chain, exhibits significant interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

- Molecular Formula : C₁₅H₁₅NO₂

- Molar Mass : Approximately 241.29 g/mol

- Chirality : The presence of a chiral center contributes to its stereochemical properties, influencing its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Interactions : The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone facilitates hydrogen bonding and ionic interactions. These interactions can modulate the activity of neurotransmitter receptors, particularly NMDA receptors involved in synaptic plasticity and memory functions.

- Neurotransmitter Modulation : Studies indicate that this compound may influence dopamine and serotonin pathways, potentially impacting mood regulation and cognitive functions. Its ability to cross the blood-brain barrier enhances its relevance in treating neurological disorders.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phenylalanine | Single phenyl group | Essential amino acid |

| Tyrosine | Phenol group | Precursor to neurotransmitters |

| Tryptophan | Indole group | Precursor to serotonin |

The biphenyl structure of this compound provides additional aromaticity and potential for enhanced receptor interactions compared to simpler amino acids.

Neuropharmacological Studies

Research has shown that this compound acts as a modulator for NMDA receptors. A notable study demonstrated that derivatives of related compounds exhibited varying affinities for different NMDA receptor subtypes:

- Affinity Variations : Substituting different functional groups on the biphenyl structure can significantly alter receptor affinity. For instance, extending the biphenyl group or modifying it with halogens influenced binding affinities across NMDA receptor subtypes .

- Cognitive Effects : In animal models, administration of this compound has been associated with improved cognitive performance in tasks requiring memory and learning, suggesting its potential therapeutic application in cognitive disorders.

Case Studies

- Dopaminergic Activity : A study explored the effects of this compound on dopamine release in rat models. Results indicated a dose-dependent increase in dopamine levels, implicating its role as a potential treatment for conditions like Parkinson's disease.

- Serotonin Interaction : Another research effort focused on the compound's interaction with serotonin receptors. It was found to enhance serotonin signaling pathways, which could have implications for mood disorders such as depression.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPHIHDDXCFWMS-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.